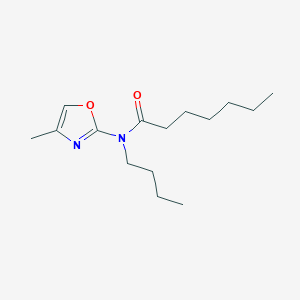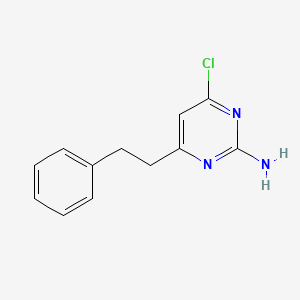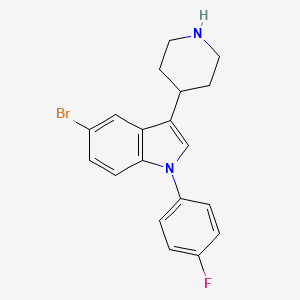
3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is a synthetic organic compound characterized by a cyclobutyl ring attached to a chlorophenyl group and a tetrahydrocinnoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:
-
Formation of the Cyclobutyl Ring: : The initial step involves the formation of the cyclobutyl ring. This can be achieved through a cyclization reaction of a suitable precursor, such as 4-chlorophenylacetonitrile, using a Grignard reagent followed by reduction .
-
Attachment of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group to facilitate the substitution.
-
Formation of the Tetrahydrocinnoline Moiety: : The final step involves the formation of the tetrahydrocinnoline ring system. This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the tetrahydrocinnoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the chlorophenyl group or the tetrahydrocinnoline ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.
Medicine
In medicine, this compound is explored for its potential use in the treatment of various diseases. Its structural features suggest it may have activity against certain types of cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)cyclobutylamine: Shares the cyclobutyl and chlorophenyl groups but lacks the tetrahydrocinnoline moiety.
5,6,7,8-Tetrahydrocinnoline: Contains the tetrahydrocinnoline ring but lacks the cyclobutyl and chlorophenyl groups.
Uniqueness
3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is unique due to the combination of its structural features. The presence of both the cyclobutyl ring and the tetrahydrocinnoline moiety provides a distinct set of chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918873-18-4 |
|---|---|
Fórmula molecular |
C18H19ClN2 |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
3-[1-(4-chlorophenyl)cyclobutyl]-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C18H19ClN2/c19-15-8-6-14(7-9-15)18(10-3-11-18)17-12-13-4-1-2-5-16(13)20-21-17/h6-9,12H,1-5,10-11H2 |
Clave InChI |
STGPSNVBCYPXFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NN=C(C=C2C1)C3(CCC3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


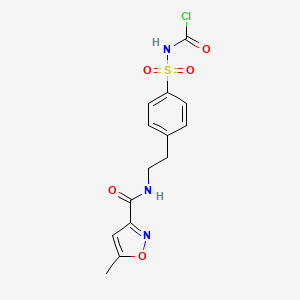

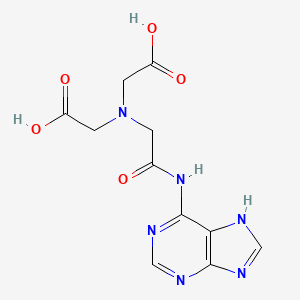
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)

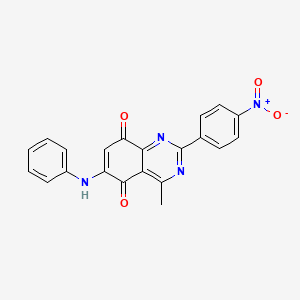
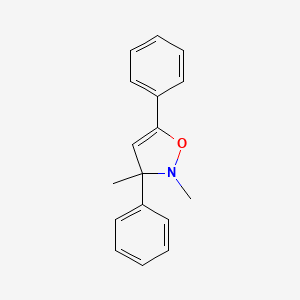

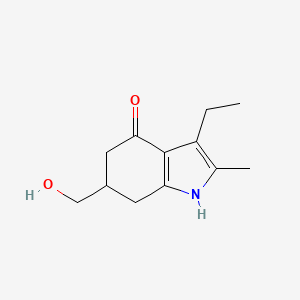
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
